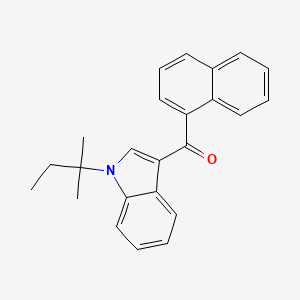
(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-méthylnaphtalène-1-yl)méthanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
MAM2201 has been extensively studied for its effects on the central nervous system. It has been used in neurotoxicity research to understand the mechanistic basis of molecular and cellular alterations in the brain. Studies have shown that MAM2201 induces cytotoxicity in human primary neurons and astrocytes, making it a valuable tool for investigating the neurotoxic effects of synthetic cannabinoids .
In addition to its use in neurotoxicity research, MAM2201 has applications in pharmacology and toxicology. It is used to study the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors. This research helps in understanding the potential therapeutic and adverse effects of these compounds .
Mécanisme D'action
- Neurofunctional Disruptions : Studies in rats indicate that MAM-2201 causes neurofunctional impairments .
- Memory Deficits : Both short- and long-term working memory are affected by MAM-2201 .
- Motor and Sensory Impairments : Altered locomotor activity and impaired sensory gating functions are observed .
Result of Action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du MAM2201 implique la réaction de l'acide 1-(5-fluoropentyl)-1H-indole-3-carboxylique avec la 4-méthylnaphtalène-1-ylméthanone dans des conditions spécifiques. La réaction nécessite généralement l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide (DMF). La réaction est réalisée à des températures élevées pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de MAM2201 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
MAM2201 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de groupes fonctionnels tels que la chaîne fluoropentyle et le noyau naphtoyl indole .
Réactifs et conditions courants
Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder le MAM2201.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés pour réduire des groupes fonctionnels spécifiques.
Substitution : Les réactions d'halogénation utilisant des réactifs comme le brome ou le chlore peuvent introduire des atomes d'halogène dans le composé.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
MAM2201 a été largement étudié pour ses effets sur le système nerveux central. Il a été utilisé dans la recherche sur la neurotoxicité pour comprendre la base mécanistique des altérations moléculaires et cellulaires dans le cerveau. Des études ont montré que le MAM2201 induit une cytotoxicité dans les neurones et les astrocytes primaires humains, ce qui en fait un outil précieux pour étudier les effets neurotoxiques des cannabinoïdes synthétiques .
En plus de son utilisation dans la recherche sur la neurotoxicité, MAM2201 a des applications en pharmacologie et en toxicologie. Il est utilisé pour étudier l'affinité de liaison et l'activité des cannabinoïdes synthétiques aux récepteurs cannabinoïdes. Cette recherche aide à comprendre les effets thérapeutiques et indésirables potentiels de ces composés .
Mécanisme d'action
MAM2201 exerce ses effets en agissant comme un agoniste des récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2. Il se lie à ces récepteurs avec une forte affinité, ce qui conduit à l'activation des voies de signalisation en aval. Cette activation entraîne divers effets physiologiques et psychologiques, notamment des modifications de l'humeur, de la perception et de la cognition .
Le mécanisme d'action du composé implique la modulation de la libération de neurotransmetteurs et l'inhibition de l'activité de l'adénylate cyclase. Ces effets sont médiés par l'activation des récepteurs couplés aux protéines G (RCPG) et des cascades de signalisation intracellulaires subséquentes .
Comparaison Avec Des Composés Similaires
MAM2201 est structurellement similaire à d'autres cannabinoïdes synthétiques tels que AM2201 et JWH-018. il diffère de ces composés par la présence d'un substituant méthyle sur la partie naphtoyle. Cette différence structurale contribue à son affinité de liaison et à sa puissance uniques aux récepteurs cannabinoïdes .
Composés similaires
AM2201 : (1-naphtalène-1-yl)méthanone [1-(5-fluoropentyl)-1H-indol-3-yl]
JWH-018 : 1-pentyl-3-(1-naphthoyl)indole
JWH-122 : 1-pentyl-3-(4-méthyl-1-naphthoyl)indole
Ces composés partagent des profils pharmacologiques similaires mais diffèrent en termes de puissance et d'effets spécifiques sur le système nerveux central .
Propriétés
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHZHCGWLHBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159387 | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-24-5 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MAM 2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KP9PRG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of MAM-2201?
A1: MAM-2201 acts primarily as an agonist of the cannabinoid type 1 receptor (CB1R). [, , ] This receptor is primarily found in the central and peripheral nervous systems.
Q2: How does MAM-2201’s interaction with CB1R affect neuronal activity?
A2: Upon binding to presynaptic CB1Rs, MAM-2201 inhibits the release of neurotransmitters like glutamate and GABA. [, ] This inhibition of neurotransmission is thought to underlie many of its psychoactive effects.
Q3: Which brain regions are particularly affected by MAM-2201's actions?
A3: Research suggests that MAM-2201 significantly impacts the cerebellum, leading to suppression of synaptic transmission at parallel fiber-Purkinje cell synapses and climbing fiber-Purkinje cell synapses. [, ] This disruption in cerebellar activity likely contributes to motor coordination impairments observed with MAM-2201 intoxication.
Q4: What is the molecular formula and weight of MAM-2201?
A4: While the provided research papers do not explicitly state the molecular formula and weight of MAM-2201, these can be deduced from its chemical structure. The molecular formula is C21H21FNO, and the molecular weight is 335.4 g/mol.
Q5: Which analytical techniques are commonly employed to detect and quantify MAM-2201 in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the detection and quantification of MAM-2201 and its metabolites in various biological matrices, including blood, urine, and tissues. [, , , , , , ]
Q6: What are the challenges associated with developing analytical methods for MAM-2201 detection?
A6: The rapid metabolism of MAM-2201 and the emergence of structurally similar synthetic cannabinoids pose challenges for developing comprehensive and specific analytical methods. [, ]
Q7: What are the primary metabolic pathways of MAM-2201 in humans?
A7: MAM-2201 undergoes extensive phase I metabolism, primarily via hydroxylation and carboxylation of the alkyl side chain. [, , , ] Phase II metabolism involves conjugation reactions, such as glucuronidation and glutathione conjugation. []
Q8: Are the metabolites of MAM-2201 pharmacologically active?
A8: Yes, some metabolites, particularly those resulting from hydroxylation, retain considerable activity at cannabinoid receptors. [, ]
Q9: How do the pharmacokinetic properties of MAM-2201 contribute to its effects?
A9: While specific pharmacokinetic parameters are not extensively discussed in the provided research, the rapid metabolism and potential for active metabolites suggest a complex pharmacokinetic profile that can influence the duration and intensity of its effects. []
Q10: What are the acute toxicological effects associated with MAM-2201 use?
A10: MAM-2201 intoxication can lead to a range of adverse effects, including tachycardia, agitation, anxiety, paranoia, hallucinations, seizures, and even death. [, , , , ]
Q11: Have there been reported cases of fatal intoxications involving MAM-2201?
A11: Yes, several fatal cases involving MAM-2201 have been documented, highlighting the potential lethality of this synthetic cannabinoid. [, ]
Q12: How does the fluorinated pentyl side chain of MAM-2201 contribute to its activity?
A13: The fluorinated pentyl side chain is a key structural feature that influences the potency and metabolic fate of MAM-2201. [, ] Studies suggest that the presence of fluorine may enhance binding affinity to CB1R and alter metabolic pathways.
Q13: What is the significance of studying the SAR of MAM-2201 and its analogues?
A14: Understanding SAR is crucial for predicting the pharmacological and toxicological properties of emerging synthetic cannabinoids, informing drug scheduling decisions, and developing more effective analytical detection methods. [, ]
Q14: What types of in vitro models have been used to study the effects of MAM-2201?
A15: Cell-based assays utilizing human astrocyte spheroids and HEK cells transfected with CB1R have been employed to investigate the cellular effects and receptor binding properties of MAM-2201. [, ]
Q15: Which animal models have been used to study the in vivo effects of MAM-2201?
A16: Rodent models, primarily mice, have been utilized to investigate the pharmacological and toxicological effects of MAM-2201. [, , ] Studies have examined its impact on motor function, sensory processing, memory, and other behavioral parameters.
Q16: Has MAM-2201 been investigated for any potential therapeutic applications?
A16: Given its potent psychoactive effects and significant safety concerns, there is currently no research exploring potential therapeutic applications of MAM-2201.
Q17: What are the implications of MAM-2201 for driving safety?
A18: MAM-2201 use has been linked to an increased risk of motor vehicle collisions due to its impairment of motor coordination, cognitive function, and judgment. [, , ]
Q18: What are the regulatory responses to the emergence of MAM-2201 and similar synthetic cannabinoids?
A19: Many countries have implemented legislation to control the production, sale, and possession of MAM-2201 and other synthetic cannabinoids to mitigate the public health risks associated with their use. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















